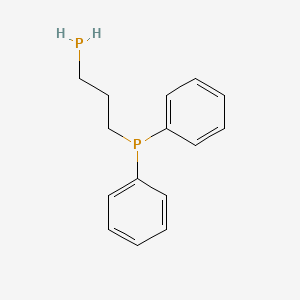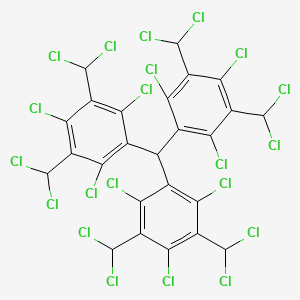
Benzene, 1,1',1''-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’,1’'-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)- is a complex organic compound characterized by its multiple chlorine and dichloromethyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of Benzene, 1,1’,1’'-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)- typically involves multi-step organic reactions. One common method includes the chlorination of benzene derivatives under controlled conditions. The reaction often requires the presence of catalysts such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve large-scale chlorination processes using specialized reactors to ensure uniformity and efficiency .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Aplicaciones Científicas De Investigación
Benzene, 1,1’,1’'-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The high degree of chlorination allows it to interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved may include disruption of cellular processes and induction of oxidative stress, leading to cell death or inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar compounds include other highly chlorinated benzene derivatives such as:
- Benzene, 1,3,5-trichloro-2,4,6-tris(dichloromethyl)-
- Benzene, 1,1’,1’'-methylidynetris[4-nitro-]
- Benzene, 1- (1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro-
Propiedades
Número CAS |
199273-87-5 |
|---|---|
Fórmula molecular |
C25H7Cl21 |
Peso molecular |
1051.8 g/mol |
Nombre IUPAC |
1-[bis[2,4,6-trichloro-3,5-bis(dichloromethyl)phenyl]methyl]-2,4,6-trichloro-3,5-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C25H7Cl21/c26-11-2(12(27)6(21(37)38)17(32)5(11)20(35)36)1(3-13(28)7(22(39)40)18(33)8(14(3)29)23(41)42)4-15(30)9(24(43)44)19(34)10(16(4)31)25(45)46/h1,20-25H |
Clave InChI |
QLYIQGAFMTTYAW-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)C(Cl)Cl)Cl)C(Cl)Cl)Cl)C(C2=C(C(=C(C(=C2Cl)C(Cl)Cl)Cl)C(Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)C(Cl)Cl)Cl)C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


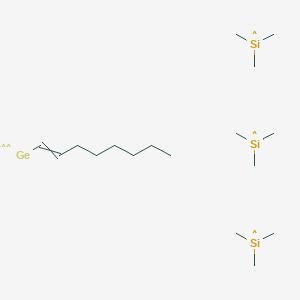
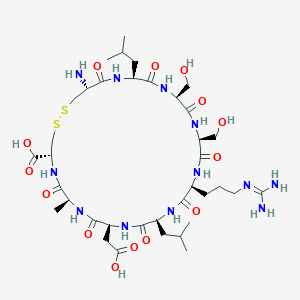
![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
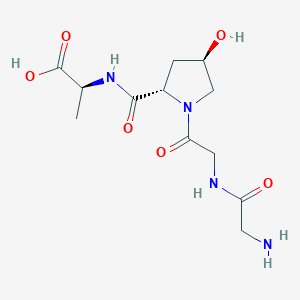
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
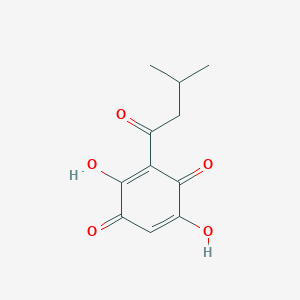
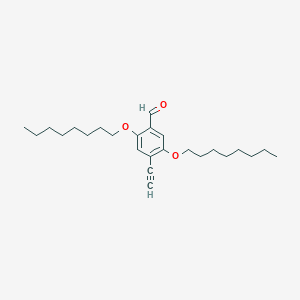
![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)
![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)
![3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester](/img/structure/B12578217.png)
